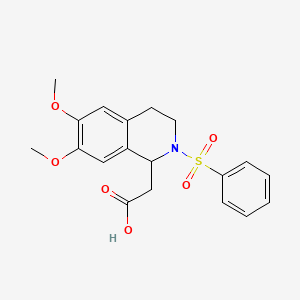

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold . It is a part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related compound, was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further substituted with acetic acid . The molecular formula is C19H21NO6S .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 391.44 and a predicted density of 1.327±0.06 g/cm3 . The boiling point is predicted to be 603.4±65.0 °C .Applications De Recherche Scientifique

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of tetrahydroisoquinoline derivatives . A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Inhibition of Transporter Proteins

Structure–activity relationship studies on these compounds suggest that the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline nucleus is essential for inhibition of the two transporter proteins, P-gp and BCRP .

Multidrug Resistance Reversers

The compound has been studied as a potential multidrug resistance reverser . It has been found to interact with P-glycoprotein (P-gp), a protein that pumps many foreign substances out of cells, and breast cancer resistance protein (BCRP), another efflux transporter .

Drug Development

Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Treatment of Parkinson’s Disease

The compound has potential applications in the treatment of Parkinson’s disease . 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a related compound, has been isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease .

Influenza Virus Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs , which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can interact with various targets to exert their biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that furan derivatives, which are structurally similar to this compound, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities, suggesting that this compound could have multiple molecular and cellular effects .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of similar compounds .

Propriétés

IUPAC Name |

2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHNYGFKVRKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B3005443.png)

![Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate](/img/structure/B3005446.png)

![N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3005447.png)

![4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B3005450.png)

![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)

![2-Methyl-2-[(3-methylphenyl)methyl]oxirane](/img/structure/B3005455.png)